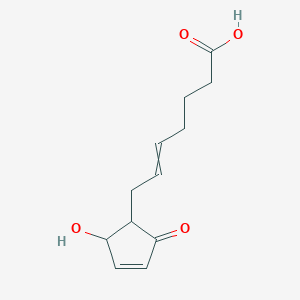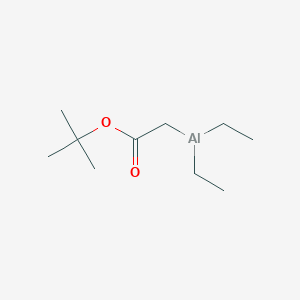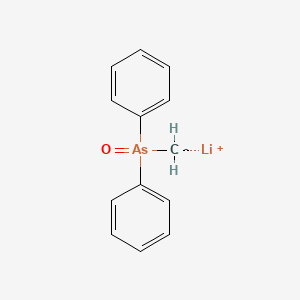
7-(2-Hydroxy-5-oxocyclopent-3-EN-1-YL)hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Hydroxy-5-oxocyclopent-3-EN-1-YL)hept-5-enoic acid is a complex organic compound with significant interest in various scientific fields It is characterized by its unique structure, which includes a cyclopentene ring with hydroxy and oxo functional groups, and a heptenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxy-5-oxocyclopent-3-EN-1-YL)hept-5-enoic acid can be achieved through multiple steps involving various chemical reactions. One common method involves the use of commercially available suberic acid as a starting material. The key steps include:
Friedel-Crafts Reaction: A ZnCl₂ catalyzed Friedel-Crafts reaction between furan and 2,9-oxonanedione.
Methylation: Sulfuric acid catalyzed methylation of 8-(furan-2-yl)-8-oxooctanoic acid.
Reduction and Piancatelli Rearrangement: Sequential reduction followed by ZnCl₂ catalyzed Piancatelli rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Hydroxy-5-oxocyclopent-3-EN-1-YL)hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
7-(2-Hydroxy-5-oxocyclopent-3-EN-1-YL)hept-5-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(2-Hydroxy-5-oxocyclopent-3-EN-1-YL)hept-5-enoic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence pathways related to inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Latanoprost Acid: A prostaglandin analog with similar structural features, used in the treatment of glaucoma.
Dinoprostone: Another prostaglandin analog with applications in labor induction.
Uniqueness
7-(2-Hydroxy-5-oxocyclopent-3-EN-1-YL)hept-5-enoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and medicinal research.
Eigenschaften
CAS-Nummer |
59781-38-3 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
7-(2-hydroxy-5-oxocyclopent-3-en-1-yl)hept-5-enoic acid |
InChI |
InChI=1S/C12H16O4/c13-10-7-8-11(14)9(10)5-3-1-2-4-6-12(15)16/h1,3,7-10,13H,2,4-6H2,(H,15,16) |
InChI-Schlüssel |
ZBKAPEADTXFMSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C(C1O)CC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)





![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)

![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)

![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)

![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)

